molecular formula C11H14N2 B14200304 6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro- CAS No. 833458-54-1

6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro-

Cat. No.: B14200304
CAS No.: 833458-54-1
M. Wt: 174.24 g/mol
InChI Key: VGFDCGRRUGAKGN-UHFFFAOYSA-N
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Description

6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro- is a complex organic compound characterized by its unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired bicyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism by which 6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro- exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8,9,10-hexahydro-6,10-methanopyrido[3,2-d]azocine: Another bicyclic compound with a similar structure but different chemical properties.

    (6R,10R)-tert-Butyl 3-Oxo-2,3,6,7,9,10-hexahydro-6,10-methano[1,2,4]triazolo[4,3-a][1,5]diazocine-8(5H)-carboxylate: A synthetic intermediate with a related structure

Uniqueness

6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro- is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. These properties make it valuable for various applications that similar compounds may not be suitable for .

Properties

CAS No.

833458-54-1

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3,11-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene

InChI

InChI=1S/C11H14N2/c1-2-9-4-8-5-10(7-12-6-8)11(9)13-3-1/h1-3,8,10,12H,4-7H2

InChI Key

VGFDCGRRUGAKGN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3=C(C1CNC2)N=CC=C3

Origin of Product

United States

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